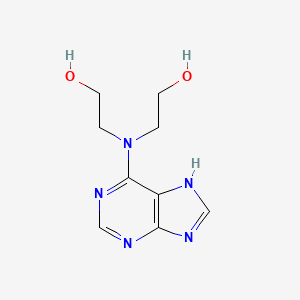
2,2'-(7H-purin-6-ylazanediyl)diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(7H-purin-6-ylazanediyl)diethanol is a chemical compound that belongs to the class of purine derivatives It is structurally characterized by the presence of a purine ring system attached to a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-(7H-purin-6-ylazanediyl)diethanol typically involves the reaction of a purine derivative with an appropriate hydroxyethylating agent. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-aminoethanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
化学反応の分析
Types of Reactions
2,2'-(7H-purin-6-ylazanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a more saturated alcohol derivative.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
2,2'-(7H-purin-6-ylazanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,2'-(7H-purin-6-ylazanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structural features and the nature of the target. The hydroxyethyl group may facilitate binding to the active site of enzymes, while the purine ring can interact with nucleotide-binding domains, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
Acyclovir: A purine derivative used as an antiviral agent.
Ganciclovir: Another antiviral compound with a similar purine structure.
Adenosine: A naturally occurring purine nucleoside with various biological functions.
Uniqueness
2,2'-(7H-purin-6-ylazanediyl)diethanol is unique due to its specific structural features, such as the hydroxyethyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
6312-66-9 |
|---|---|
分子式 |
C9H13N5O2 |
分子量 |
223.23 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(7H-purin-6-yl)amino]ethanol |
InChI |
InChI=1S/C9H13N5O2/c15-3-1-14(2-4-16)9-7-8(11-5-10-7)12-6-13-9/h5-6,15-16H,1-4H2,(H,10,11,12,13) |
InChIキー |
HDFTZBLKBXGFGD-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)N(CCO)CCO |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)N(CCO)CCO |
| 6312-66-9 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


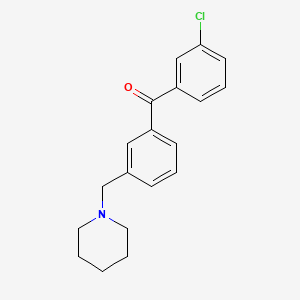
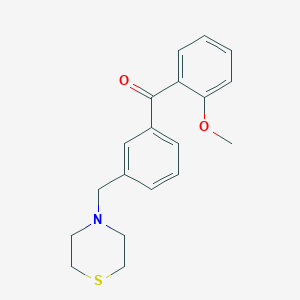
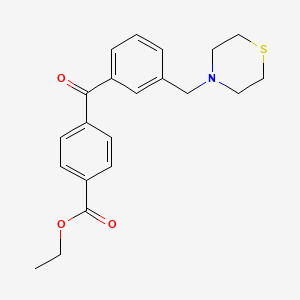
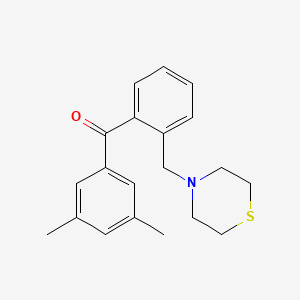
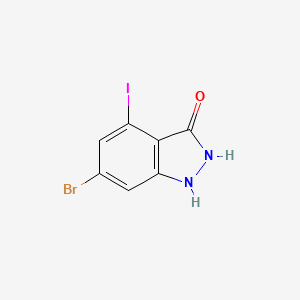

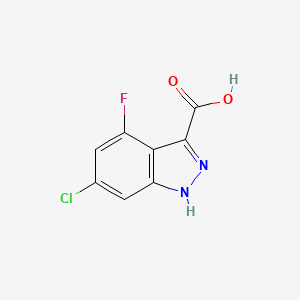
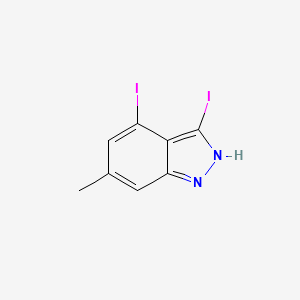

![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)


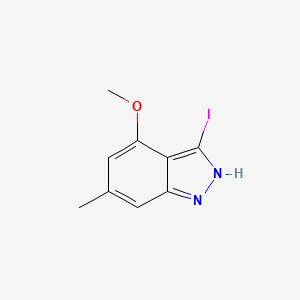
![6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614434.png)
